(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride
Description
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 1171898-22-8) is a chiral amine derivative characterized by a 4-bromophenyl group attached to a methyl-substituted ethanamine backbone, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₃BrClN (MW: 262.57), with the (S)-configuration conferring stereochemical specificity. The bromine substituent enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions and biological interactions. This compound is widely utilized in asymmetric synthesis and pharmaceutical research due to its chiral center and structural modularity .
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYPWCMBWZLQT-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Bromophenyl)ethanamine.
Methylation: The amine group of (S)-1-(4-Bromophenyl)ethanamine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting (S)-1-(4-Bromophenyl)-N-methylethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The hydrochloride salt formation can be achieved through controlled acid-base reactions in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Scientific Research Applications
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and neurotransmitter activity.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-Isomer
The (R)-enantiomer, (R)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride, shares identical molecular weight and formula but exhibits opposite optical activity ([α]D = +27.3 for (R)-4 in related analogs). Such enantiomers often display divergent biological activities and binding affinities. For example, (R)-isomers of similar bromophenyl ethanamines show distinct antifungal efficacy compared to (S)-forms .
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 1171898-22-8 | 64265-77-6 |
| Optical Purity | >97% ee | >99% ee |
| Melting Point | Not reported | 235–241°C |
Halogen-Substituted Analogs: Chlorophenyl Derivatives
Replacing bromine with chlorine alters electronic properties and molecular weight. (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS: 2061996-49-2) has a molecular weight of 248.11 (vs. 262.57 for bromo-analog) and reduced lipophilicity (Cl vs. Br). These changes impact solubility and pharmacokinetic profiles, making chlorophenyl derivatives preferable in certain drug formulations .
Structural Isomers: Positional Bromine Variants
Compounds with bromine at the 3-position, such as (S)-1-(3-Bromophenyl)ethanamine hydrochloride (CAS: 1810074-73-7), exhibit reduced steric hindrance but altered electronic effects. These isomers often show lower similarity scores (0.91 vs. 0.98) due to divergent receptor interactions in biological assays .
Cyclopropane and Pyrrolidine Derivatives
- 2-(3-Bromophenyl)pyrrolidine hydrochloride (CAS: 1391452-66-6): The pyrrolidine ring introduces conformational constraints, affecting binding kinetics in enzyme inhibition studies .
Biological Activity
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride, also known as 4-Bromo-phenethylamine, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a methylethanamine backbone. Its chemical structure can be represented as follows:
- Molecular Formula : CHBrN·HCl
- Molecular Weight : 248.59 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly as a monoamine releasing agent. It has been shown to affect the release of serotonin and dopamine in neuronal cultures, suggesting a role in modulating mood and behavior.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria were found to be significantly lower than those for standard antibiotics, indicating potential as an alternative antimicrobial agent .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast cancer and leukemia cells. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Synergy with Antibiotic |
|---|---|---|
| Escherichia coli | 8 | Yes |
| Staphylococcus aureus | 4 | Yes |
| Klebsiella pneumoniae | 16 | No |
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Research Findings
Recent investigations into the pharmacological profile of this compound have revealed several important findings:
- Neurotransmitter Release : It has been shown to increase the release of norepinephrine and dopamine in vitro, which may contribute to its mood-enhancing effects.
- Behavioral Studies : Animal models have demonstrated that administration of this compound can reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
